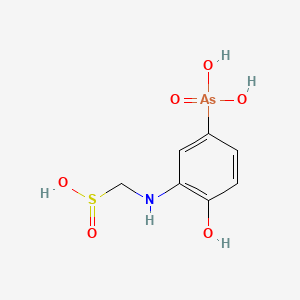
PhenarsoneSulfoxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PhenarsoneSulfoxylate is a complex organic compound with the molecular formula C7H10AsNO6S and a molecular weight of 311.15 g/mol. This compound is characterized by the presence of an arsono group, a hydroxy group, and a methanesulfinic acid moiety, making it a unique and versatile molecule in various chemical and biological applications.
Métodos De Preparación
The preparation of PhenarsoneSulfoxylate involves several synthetic routes and reaction conditionsIndustrial production methods may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions, followed by purification steps to obtain the final product.
Análisis De Reacciones Químicas
PhenarsoneSulfoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsono group to other functional groups.
Substitution: The hydroxy and arsono groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
PhenarsoneSulfoxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of PhenarsoneSulfoxylate involves its interaction with various molecular targets and pathways. The arsono group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s unique structure allows it to participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
PhenarsoneSulfoxylate can be compared with other similar compounds, such as:
Arsanilic acid: Similar in having an arsono group but lacks the methanesulfinic acid moiety.
Sulfanilic acid: Contains a sulfonic acid group instead of the arsono group.
Methanesulfinic acid derivatives: Compounds with similar sulfinic acid moieties but different aromatic substitutions.
The uniqueness of this compound lies in its combination of the arsono and methanesulfinic acid groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
497-97-2 |
|---|---|
Fórmula molecular |
C7H10AsNO6S |
Peso molecular |
311.15 g/mol |
Nombre IUPAC |
(5-arsono-2-hydroxyanilino)methanesulfinic acid |
InChI |
InChI=1S/C7H10AsNO6S/c10-7-2-1-5(8(11,12)13)3-6(7)9-4-16(14)15/h1-3,9-10H,4H2,(H,14,15)(H2,11,12,13) |
Clave InChI |
MSEAHRGTAGLWGR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)NCS(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1[As](=O)(O)O)NCS(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















